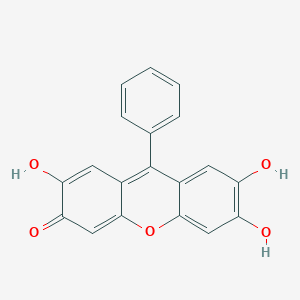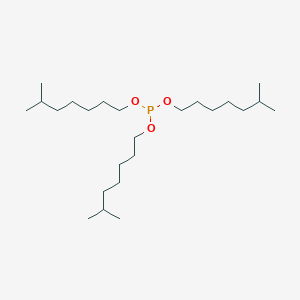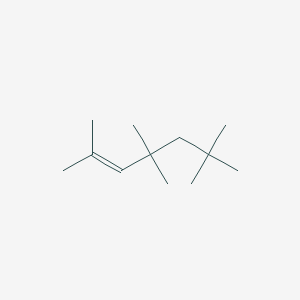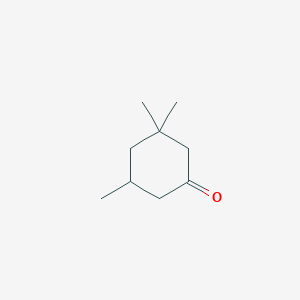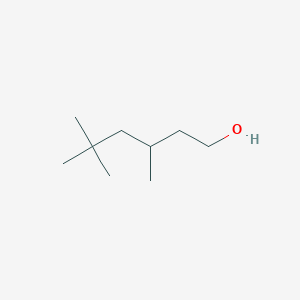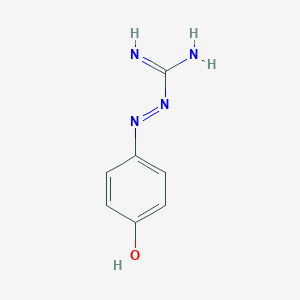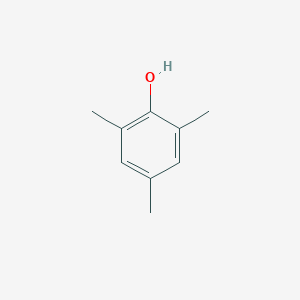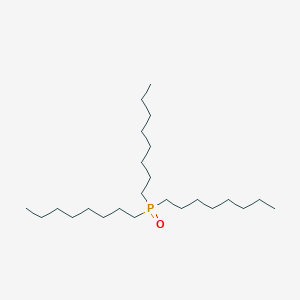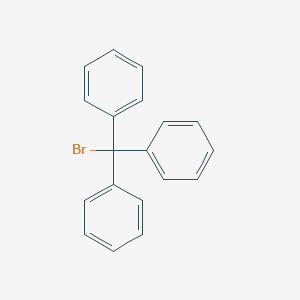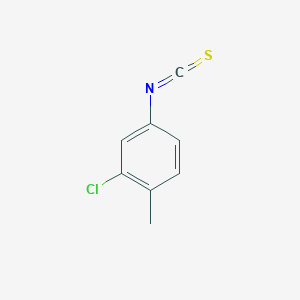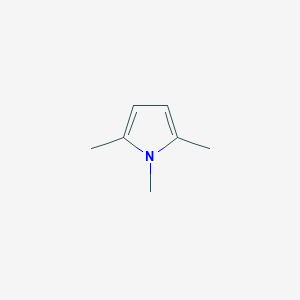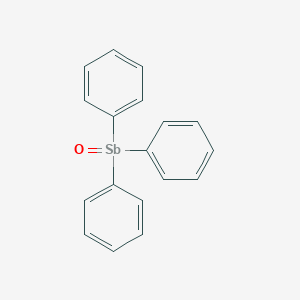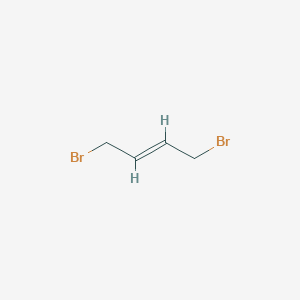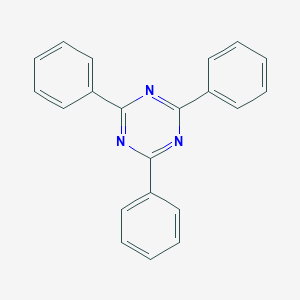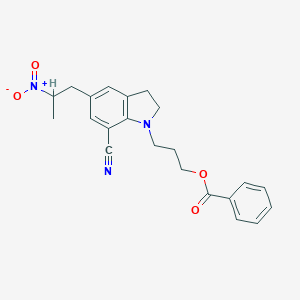
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the introduction of acyl units via xanthate transfer radical addition to olefins, as demonstrated in the preparation of cyano(ethoxycarbonothioylthio)methyl benzoate . This method could potentially be adapted for the synthesis of the target compound by modifying the radical addition process to include the appropriate indolinyl and benzoate components.
Molecular Structure Analysis
The molecular structure of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate would likely share characteristics with the 3-(benzylidine)indolin-2-one derivatives discussed in the second paper . These derivatives exhibit a range of binding affinities to protein fibrils depending on the substitution pattern on the indoline nitrogen and the presence of double bonds. The structure of the target compound would include an indolinyl core, which is a key feature in these studies.
Chemical Reactions Analysis
The chemical reactions involving the target compound could be complex, given the presence of multiple reactive functional groups. The cyano group could undergo nitrile translocation as observed in the study of cyano(ethoxycarbonothioylthio)methyl benzoate . Additionally, the nitropropyl side chain could be involved in further chemical transformations, potentially affecting the compound's reactivity and interactions with biological targets.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate are not directly reported, we can infer from related compounds that the presence of the indolinyl group and substituents like the cyano and nitro groups would influence its properties. For instance, the introduction of a para-nitro group into the benzene ring of indoline derivatives has been shown to affect the separation of isomers and binding activity . The target compound's solubility, stability, and reactivity would be key areas of interest for further study.
Applications De Recherche Scientifique
Radical Addition Reactions
One significant application in scientific research for compounds similar to 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is in radical addition reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate has been demonstrated as an excellent one-carbon radical equivalent for acyl unit introduction via xanthate transfer radical addition to olefins. This process can be further elaborated for diverse applications (Bagal, de Greef, & Zard, 2006).
Photolabile Protecting Groups
Another application is the use of similar compounds as photolabile protecting groups. For example, 2-(4-nitrophenyl)-1H-indole derivatives were synthesized for potential use as photolabile protecting groups. These compounds can release benzoic acids upon photolysis without additional chemical reagents (Lin & Abe, 2021).
Anti-inflammatory and Antimicrobial Agents
Compounds with structural similarities have also been explored for their potential as anti-inflammatory and antimicrobial agents. For example, a novel series of N-arylidene-2-(2,4-dichloro phenyl)-1-propyl-1H-benzo[d] imidazole-5-carbohydrazides demonstrated significant anti-inflammatory and antimicrobial activity, indicating the potential of these compounds in medical applications (Vasantha et al., 2015).
Ligands for α-Synuclein Fibrils
3-(Benzylidene)indolin-2-one derivatives, structurally related to the compound , have been synthesized and evaluated as ligands for alpha synuclein fibrils, beta amyloid, and tau fibrils. This research is particularly relevant in the context of neurodegenerative diseases (Chu et al., 2015).
Propriétés
IUPAC Name |
3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16(25(27)28)12-17-13-19-8-10-24(21(19)20(14-17)15-23)9-5-11-29-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYQPIFWISYHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436975 | |
| Record name | 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |
CAS RN |
350797-56-7 | |
| Record name | 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



